molecular formula C5H2ClI2N B1405129 3-Chloro-2,4-diiodopyridine CAS No. 1188435-00-8

3-Chloro-2,4-diiodopyridine

Cat. No. B1405129
M. Wt: 365.34 g/mol
InChI Key: VQVNXBGJYAXVSP-UHFFFAOYSA-N
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Description

3-Chloro-2,4-diiodopyridine (ClDIP) is a type of halogenated pyridine ring that is commonly used in the field of chemistry for the synthesis of various organic compounds. The structure of ClDIP consists of a pyridine ring that is substituted with three halogen atoms, including two iodine atoms and one chlorine atom .


Synthesis Analysis

A one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine is described via a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism in 26–28% yields . By performing sequential, iterative Suzuki–Miyaura cross-couplings using a variety of functionalised heteroaryl and arylboronic acids, a series of novel 2,3,4-triheteroarylpyridine scaffolds have been accessed in synthetically viable yields, including sterically hindered derivatives .


Molecular Structure Analysis

The molecular formula of ClDIP is C5H2ClI2N, and its molecular weight is 365.34 g/mol . The InChI code is InChI=1S/C5H2ClI2N/c6-4-3 (7)1-2-9-5 (4)8/h1-2H and the Canonical SMILES is C1=CN=C (C (=C1I)Cl)I .


Chemical Reactions Analysis

The regioselective monosubstitution of symmetrical halogens in positions 2/6 or 3/5, using Pd-catalyzed reactions generally results in complex mixtures of mono-and disubstituted aryl pyridines . A better regiocontrolled substitution was observed when 2-chloro-3,4-diiodopyridine was used, which resulted in differently substituted 2,3,4-triarylpyridine derivatives .


Physical And Chemical Properties Analysis

ClDIP has a molecular weight of 365.34 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has a topological polar surface area of 12.9 Ų . The compound has a complexity of 101 .

Scientific Research Applications

Palladium-catalysed Aminocarbonylation

The aminocarbonylation of diiodopyridines, including 3-Chloro-2,4-diiodopyridine, using palladium catalysis has been explored. This process results in the formation of compounds with carboxamide and ketocarboxamide functionalities, which are of interest in synthetic chemistry (Takács, Varga, Kardos, & Kollár, 2017).

Iterative and Regioselective Cross-Couplings

A study describes the one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine, using a Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism. This methodology allows the creation of various triheteroarylpyridine scaffolds, useful in organic synthesis (Daykin, Siddle, Ankers, Batsanov, & Bryce, 2010).

Halogen Atom Migration in Halogeno-Derivatives

Research on the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, such as 3-chloro-2,4-diiodopyridine, has been conducted. This study focuses on understanding the positional shifts of halogen atoms under various chemical reactions, which is crucial for designing specific compounds (Hertog & Schogt, 2010).

Nucleophilic Substitution Reactions

The chlorine atom in 2-chloro-3-cyanopyridines, closely related to 3-Chloro-2,4-diiodopyridine, can be replaced by various amines. This reaction results in the formation of 2-aminopyridines, which have significant implications in pharmaceutical and agrochemical research (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).

Synthesis of Polyhalogenated 4,4'-Bipyridines

A study on the synthesis of polyhalogenated 4,4'-bipyridines from dihalopyridines, including 3-Chloro-2,4-diiodopyridine, has been reported. This synthesis is important for the development of new materials and pharmaceuticals (Abboud, Mamane, Aubert, Lecomte, & Fort, 2010).

properties

IUPAC Name

3-chloro-2,4-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClI2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVNXBGJYAXVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-diiodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JS Dhau, A Singh, Y Kasetti, S Bhatia, PV Bharatam… - Tetrahedron, 2013 - Elsevier
The BF 3 -directed lithiation of 3-chloro- and 3-bromopyridine (1a and 1b, respectively) has been investigated. The reactions of 3-chloro- or 3-bromopyridine–BF 3 adduct with LDA (1.3/…
Number of citations: 16 www.sciencedirect.com
K Snégaroff, TT Nguyen, N Marquise… - … A European Journal, 2011 - Wiley Online Library
A series of chloro‐ and bromopyridines have been deprotometalated by using a range of 2,2,6,6‐tetramethylpiperidino‐based mixed lithium–metal combinations. Whereas lithium–zinc …
JD Williams - 2003 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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